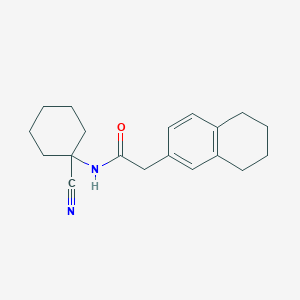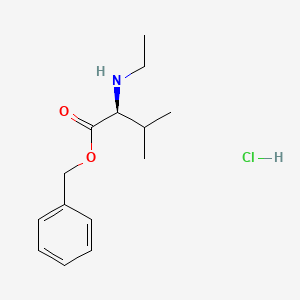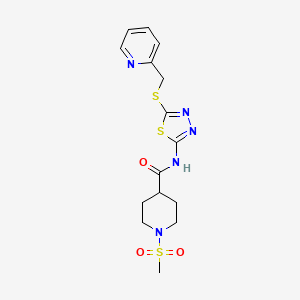![molecular formula C12H22ClNO2 B2492691 Acetato de metilo 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahidro-1H-quinolin-4a-il]; clorhidrato CAS No. 2361842-20-6](/img/structure/B2492691.png)
Acetato de metilo 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahidro-1H-quinolin-4a-il]; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride is a novel compound with significant potential in various scientific fields. Characterized by its complex bicyclic structure, it plays a crucial role in numerous chemical reactions and has been a topic of interest for its diverse applications.
Aplicaciones Científicas De Investigación
This compound has extensive applications in scientific research, spanning chemistry, biology, medicine, and industry. Its ability to participate in diverse reactions makes it a valuable building block for synthesizing complex molecules. In biology and medicine, it is explored for its potential therapeutic effects, given its unique structural features. Industrially, it serves as a key intermediate in the production of high-value chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride involves a multi-step process. Starting with the cyclization of a suitable precursor to form the octahydro-1H-quinoline core, the compound is then esterified to introduce the methyl acetate group. This is typically followed by a purification step to isolate the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound leverages advanced synthetic techniques to ensure high yield and purity. Catalytic hydrogenation is often employed to control the stereochemistry, while large-scale esterification processes are optimized for cost efficiency and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Each type of reaction provides insights into its reactivity and stability under different conditions.
Common Reagents and Conditions: Typical reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the formation of desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction might produce dehydrogenated forms.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride involves interactions with specific molecular targets. It typically modulates biological pathways by binding to enzymes or receptors, altering their activity. The exact pathways depend on its application context, be it therapeutic or industrial.
Comparación Con Compuestos Similares
Compared to other similar compounds, Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride stands out due to its unique bicyclic structure and versatile reactivity. Similar compounds include derivatives of quinoline and other bicyclic systems, each with their own set of properties and applications.
It's a fascinating compound, with endless possibilities for research and application
Propiedades
IUPAC Name |
methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-11(14)9-12-6-3-2-5-10(12)13-8-4-7-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRTSFFTBUEFW-XOZOLZJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CCCCC1NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@]12CCCC[C@@H]1NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)




![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)
![N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2492620.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)
![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)
![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)




